molecular formula C9H16ClN3S B3235600 N-((R)-1-(Thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride CAS No. 1354025-90-3

N-((R)-1-(Thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride

Cat. No. B3235600
M. Wt: 233.76 g/mol
InChI Key: QIENZERBTUCQGM-PGMKYVDRSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and stability.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and chemical stability.


Safety And Hazards

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Future Directions

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Please consult a chemistry professional or a reliable source for specific information about this compound. It’s always important to handle chemical compounds safely and responsibly.


properties

IUPAC Name

N-[(1R)-1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S.ClH/c1-7(9-11-4-5-13-9)12-8-2-3-10-6-8;/h4-5,7-8,10,12H,2-3,6H2,1H3;1H/t7-,8?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIENZERBTUCQGM-PGMKYVDRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)NC2CCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=CS1)NC2CCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((R)-1-(Thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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